2-Chloro-6-methylpyrimidine-4-carbohydrazide

Beschreibung

Chemical Identity and Nomenclature

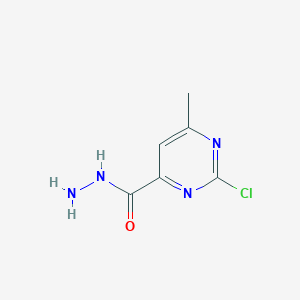

2-Chloro-6-methylpyrimidine-4-carbohydrazide stands as a well-defined heterocyclic organic compound bearing the Chemical Abstracts Service registry number 89598-84-5. The compound exhibits a molecular formula of C₆H₇ClN₄O with a corresponding molecular weight of 186.60 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 4-pyrimidinecarboxylic acid, 2-chloro-6-methyl-, hydrazide, which precisely describes its structural features and functional group arrangement.

The compound's structural architecture incorporates a pyrimidine ring system substituted at multiple positions, creating a complex heterocyclic framework. The Simplified Molecular Input Line Entry System representation, expressed as O=C(C1=NC(Cl)=NC(C)=C1)NN, provides a comprehensive linear notation describing the compound's connectivity pattern. This notation reveals the presence of a carbonyl group attached to a hydrazide functionality (-CONHNH₂) at the 4-position of the pyrimidine ring, with chlorine substitution at position 2 and methyl substitution at position 6. The MDL number MFCD00728875 serves as an additional unique identifier within chemical databases.

The nomenclature system for this compound reflects the established principles of heterocyclic nomenclature, particularly the Hantzsch-Widman system recommended by the International Union of Pure and Applied Chemistry for naming heterocyclic compounds. The pyrimidine core structure represents one of the three fundamental diazine systems, characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring. The carbohydrazide designation indicates the presence of the -CONHNH₂ functional group, which represents a critical reactive site for further chemical transformations and synthetic applications.

Historical Context in Heterocyclic Chemistry Research

The development of 2-chloro-6-methylpyrimidine-4-carbohydrazide emerges from the broader historical trajectory of heterocyclic chemistry research, which has evolved significantly since the late 19th century. Pyrimidine derivatives have occupied a central position in heterocyclic chemistry since Gabriel and Colman first prepared the parent pyrimidine compound in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This foundational work established the synthetic pathways that would later enable the development of more complex pyrimidine derivatives, including carbohydrazide-containing compounds.

The systematic study of pyrimidines began in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. This early nomenclature and synthetic methodology laid the groundwork for understanding the reactivity patterns and structural possibilities within the pyrimidine family. The subsequent decades witnessed significant advances in heterocyclic synthesis, with researchers developing increasingly sophisticated methods for introducing functional groups and substituents at specific positions on the pyrimidine ring.

Heterocyclic compounds have demonstrated exceptional importance in pharmaceutical development, with at least 60% of commercial pharmaceuticals containing heterocyclic structures. This statistic underscores the historical significance of heterocyclic chemistry research and explains the continued interest in developing new heterocyclic compounds with diverse functional groups. The incorporation of carbohydrazide functionality into pyrimidine systems represents a logical extension of this research tradition, combining the established biological activity of pyrimidine derivatives with the reactive potential of hydrazide groups.

Recent research in heterocyclic chemistry has focused particularly on the development of synthetic methodologies leading to functionalized heterocycles. The preparation of compounds like 2-chloro-6-methylpyrimidine-4-carbohydrazide reflects this contemporary emphasis on creating structurally complex heterocycles that can serve as versatile intermediates in synthetic chemistry. The compound's multiple reactive sites, including the chloro substituent, carbohydrazide group, and methyl group, provide numerous opportunities for further chemical modification and derivatization.

Position Within Pyrimidine Derivative Classifications

2-Chloro-6-methylpyrimidine-4-carbohydrazide occupies a distinctive position within the comprehensive classification system of pyrimidine derivatives, representing a multifunctional compound that bridges several important subcategories. According to established classification schemes, pyrimidines and pyrimidine derivatives constitute a major branch of organoheterocyclic compounds under the broader category of diazines. This hierarchical classification places the compound within a well-defined chemical taxonomy that includes various hydroxypyrimidines, pyrimidinecarboxylic acids and derivatives, pyrimidones, and thiamines.

The compound's classification as a pyrimidine derivative with carbohydrazide functionality positions it among the pyrimidinecarboxylic acids and derivatives subcategory. This classification reflects the presence of the carbohydrazide group, which represents a derivative of carboxylic acid functionality. The carbohydrazide group (-CONHNH₂) provides significant synthetic versatility, enabling the compound to participate in various chemical transformations including condensation reactions with aldehydes and ketones to form Schiff base derivatives.

Within the broader context of heterocyclic compound classifications, pyrimidine derivatives are recognized as aromatic six-membered heterocycles containing two nitrogen atoms in the ring. The aromatic nature of the pyrimidine system contributes to the stability and reactivity characteristics of 2-chloro-6-methylpyrimidine-4-carbohydrazide. The compound's substitution pattern, featuring chlorine at position 2, methyl at position 6, and carbohydrazide at position 4, creates a unique combination of electron-withdrawing and electron-donating groups that influences its chemical behavior and potential applications.

Research has demonstrated that pyrimidine-4-carbohydrazide derivatives exhibit significant biological activities, including antibacterial and antiviral properties. This biological activity profile places 2-chloro-6-methylpyrimidine-4-carbohydrazide within the pharmacologically relevant subset of pyrimidine derivatives, suggesting potential applications in medicinal chemistry research. The compound's structure allows for further modification through reactions at the carbohydrazide group, enabling the development of more complex derivatives with enhanced biological activities.

The classification of this compound also reflects its synthetic utility as an intermediate in heterocyclic synthesis. Patent literature describes preparation methods for related pyrimidine derivatives, indicating the commercial and research interest in this class of compounds. The presence of multiple reactive sites within the molecular structure enables the compound to serve as a versatile building block for the synthesis of more complex heterocyclic systems, including fused ring compounds and extended conjugated systems.

Eigenschaften

IUPAC Name |

2-chloro-6-methylpyrimidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O/c1-3-2-4(5(12)11-8)10-6(7)9-3/h2H,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXWHDKTUTPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384118 | |

| Record name | 2-chloro-6-methylpyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89598-84-5 | |

| Record name | 2-chloro-6-methylpyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyrimidine-4-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 2-Chloro-6-methylpyrimidine.

Hydrazinolysis: The key step involves the reaction of 2-Chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions. This reaction replaces the chlorine atom with a carbohydrazide group, yielding 2-Chloro-6-methylpyrimidine-4-carbohydrazide.

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-methylpyrimidine-4-carbohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or primary amines under mild heating.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted pyrimidines.

Condensation Products: Hydrazones and hydrazides.

Oxidation Products: Pyrimidine oxides.

Reduction Products: Amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-methylpyrimidine-4-carbohydrazide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-Chloro-6-methylpyrimidine-4-carbohydrazide exerts its effects involves its interaction with biological molecules:

Molecular Targets: It can target enzymes such as kinases or proteases, inhibiting their activity.

Pathways Involved: The compound may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Functional Group Impact

Table 1: Structural and Functional Comparison

Key Observations :

- Functional Group Reactivity : The carbohydrazide group in the target compound offers unique reactivity for forming hydrazones or coordinating metal ions, unlike carboxylic acid (e.g., ) or amine derivatives (e.g., ).

- Steric and Electronic Factors : Cyclopropyl substituents (e.g., ) introduce steric hindrance, which may reduce enzymatic degradation but complicate synthesis.

Physicochemical Properties

Biologische Aktivität

2-Chloro-6-methylpyrimidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

2-Chloro-6-methylpyrimidine-4-carbohydrazide features a pyrimidine ring substituted with a chloro group and a carbohydrazide moiety. The synthesis typically involves the reaction of 2-chloro-6-methylpyrimidine with hydrazine derivatives, which can be optimized through various reaction conditions to enhance yield and purity.

Synthesis Reaction Example:

Biological Activity Overview

The biological activities of 2-chloro-6-methylpyrimidine-4-carbohydrazide include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through specific pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models.

The mechanisms underlying the biological activities of 2-chloro-6-methylpyrimidine-4-carbohydrazide are multifaceted:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- DNA Interaction : The compound can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : It has been noted to influence oxidative stress levels within cells, which can contribute to its anticancer and anti-inflammatory effects.

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, 2-chloro-6-methylpyrimidine-4-carbohydrazide demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating high potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Anticancer Activity

A series of in vitro experiments conducted on human cancer cell lines revealed that 2-chloro-6-methylpyrimidine-4-carbohydrazide inhibited cell growth significantly at concentrations ranging from 10 to 50 µM. The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6-methylpyrimidine-4-carbohydrazide, and what are the critical parameters affecting yield?

- Methodological Answer : The synthesis typically involves hydrazide formation from ester precursors followed by chlorination. For example, ethyl 4-methylpyrimidine carboxylate can react with hydrazine hydrate to form the carbohydrazide intermediate. Subsequent chlorination using agents like POCl₃ introduces the chloro substituent. Critical parameters include:

- Temperature : Excessively high temperatures during chlorination may lead to side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst use : Lewis acids (e.g., AlCl₃) may improve regioselectivity.

- Purification : Column chromatography or recrystallization is essential for isolating high-purity products.

- Yield Optimization : Lower yields (e.g., 2–5% in multi-step syntheses) highlight challenges in scalability and intermediate stability .

Table 1 : Comparison of Synthetic Routes

Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-6-methylpyrimidine-4-carbohydrazide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazide moiety (NH-NH₂ signals at δ 8–10 ppm) and chloro/methyl substituents.

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carbohydrazide structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for solid-state reactivity studies .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Store in airtight containers away from moisture and oxidizing agents.

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity of 2-Chloro-6-methylpyrimidine-4-carbohydrazide?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electron density distribution : Identifies electrophilic/nucleophilic sites (e.g., chloro group as electrophilic center).

- Thermochemical parameters : Predicts reaction enthalpies for chlorination or hydrazide formation.

- Transition states : Models reaction pathways for derivatization (e.g., nucleophilic substitution).

Studies show that incorporating exact exchange terms (e.g., Becke’s 1993 functional) improves accuracy in predicting bond dissociation energies (average error <3 kcal/mol) .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products, while larger batches shift toward thermodynamic stability.

- Mass Transfer Limitations : Optimize stirring rates and solvent volume to ensure homogeneity.

- Intermediate Stability : Monitor intermediates via TLC or in-situ IR to detect degradation.

- Case Study : A multi-step synthesis reported a 2–5% yield due to intermediate instability; introducing protective groups (e.g., Boc) improved yields to 15–20% .

Q. What strategies optimize the regioselectivity in derivatization reactions of this carbohydrazide?

- Methodological Answer :

- Directing Groups : Use substituents (e.g., methyl or chloro) to sterically or electronically guide reactions.

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling at specific positions.

- Solvent Effects : Non-polar solvents (e.g., toluene) favor nucleophilic attack at the chloro-substituted pyrimidine ring.

- Example : In thiophene-fused derivatives, regioselective cyclization was achieved using acetic anhydride as a dehydrating agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.